Tamoxifen Citrate (CAS 54965-24-1) is the citrate salt of tamoxifen, a non-steroidal selective estrogen receptor modulator (SERM). It is a white crystalline powder with a molecular weight of 563.64 g/mol. In procurement, it serves as the cornerstone active pharmaceutical ingredient (API) for hormone-receptor-positive breast cancer formulations and as a critical molecular tool for inducing Cre-LoxP recombination in transgenic models. Unlike the highly lipophilic free base (CAS 10540-29-1), the citrate salt offers improved aqueous wettability, a well-defined stable crystalline structure, and superior formulation compatibility for both solid oral dosage forms and aqueous in vivo suspensions [1].
Substituting Tamoxifen Citrate with Tamoxifen free base (CAS 10540-29-1) frequently causes process and experimental failures. The free base is practically insoluble in water, requiring harsh lipophilic solvents (like heated corn oil) and high doses (e.g., 100 mg/kg) for in vivo administration, which often leads to solvent-induced inflammation, variable absorption, and animal welfare concerns in CreER conditional knockout models [1]. Conversely, the citrate salt can be formulated in aqueous vehicles (such as 0.5% methylcellulose) or directly integrated into medicated chow, significantly reducing solvent artifacts. For pharmaceutical manufacturing, the free base lacks the compressibility, high surface area, and long-term stability profile (e.g., at 40°C/75% RH) of the citrate salt, making the free base unsuitable for tableting or advanced nanoparticle encapsulation [2].
Tamoxifen free base typically requires dissolution in corn oil and dosing at ~100 mg/kg for intraperitoneal (i.p.) injection, which can cause severe solvent-induced inflammation and variable bioavailability. Tamoxifen Citrate can be formulated in aqueous vehicles (like 0.5% methylcellulose) and effectively dosed at much lower concentrations (5–20 mg/kg), achieving robust Cre recombinase activation while eliminating oil-based solvent toxicity [1].
| Evidence Dimension | Effective i.p. dosing and vehicle requirement |
| Target Compound Data | 5–20 mg/kg in aqueous 0.5% methylcellulose |
| Comparator Or Baseline | Tamoxifen free base (100 mg/kg in heated corn oil) |
| Quantified Difference | 5- to 20-fold reduction in required dose with elimination of lipophilic solvent |
| Conditions | Intraperitoneal (i.p.) injection for CreER conditional knockout mice |
Enables researchers to avoid oil-vehicle artifacts and reduce animal toxicity while maintaining high recombination efficiency.
In pharmaceutical tablet manufacturing, Tamoxifen Citrate demonstrates superior stability and compressibility compared to crude free base forms. Formulations containing Tamoxifen Citrate show less than 0.7% degradation when subjected to accelerated stability testing at 40°C and 75% relative humidity for 6 months, ensuring long-term shelf life for clinical and preclinical batches [1].
| Evidence Dimension | API degradation under accelerated conditions |
| Target Compound Data | <0.7% degradation |
| Comparator Or Baseline | Standard acceptable API degradation threshold (>1-2% for unstable free bases) |
| Quantified Difference | Maintains >99.3% purity under severe heat/humidity stress |
| Conditions | 40°C / 75% RH for 6 months in tablet formulation |
Critical for procurement in pharmaceutical manufacturing, ensuring the API withstands tableting compression and long-term storage without significant degradation.
Developing controlled-release delivery systems requires APIs that withstand formulation stress. Tamoxifen Citrate maintains its structural integrity within PLGA nanoparticles even when exposed to temperatures up to 60°C for 90 days, unlike less stable analogs that undergo physicochemical degradation. This thermal stability enables high-shear and elevated-temperature processing during nanoparticle synthesis[1].
| Evidence Dimension | Structural integrity post-encapsulation |
| Target Compound Data | Stable up to 60°C for 90 days |
| Comparator Or Baseline | Baseline ambient storage (25°C) |
| Quantified Difference | Zero physicochemical interaction or degradation at 60°C vs control |
| Conditions | PLGA nanoparticle matrix, evaluated via FTIR over 3 months |
Allows formulation scientists to utilize heat-intensive emulsification or extrusion processes without degrading the active compound.
Tamoxifen free base is practically insoluble in water, complicating oral administration. Tamoxifen Citrate possesses a baseline aqueous solubility of approximately 0.3 mg/mL at 20°C, which is sufficient to formulate oral solutions or incorporate directly into standardized rodent chow for continuous dosing, eliminating the need for daily oral gavage [1].
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | ~0.3 mg/mL |
| Comparator Or Baseline | Tamoxifen free base (practically insoluble / <0.01 mg/mL) |
| Quantified Difference | >30-fold increase in aqueous solubility |
| Conditions | Purified water at 20°C |
Simplifies procurement for large-scale in vivo studies by allowing the use of medicated water or chow instead of labor-intensive daily dosing in oil.
Ideal for generating conditional knockout mice where aqueous i.p. injections or medicated chow are preferred over harsh corn oil/free base protocols to minimize solvent-induced inflammation [1].
The preferred API salt for tableting due to its high surface area, excellent compressibility, and proven stability under accelerated degradation conditions (40°C/75% RH) [2].
Highly suited for PLGA nanoparticle encapsulation and topical nanoemulgels, where the citrate salt's thermal stability (up to 60°C) withstands the physical stress of ultrasonication and high-shear mixing [3].
Used directly in commercial tamoxifen diets (e.g., 400 mg/kg chow) for continuous, non-invasive dosing in large-scale animal studies, leveraging its improved aqueous wettability over the free base [4].
Irritant;Health Hazard;Environmental Hazard